

(R)-I-BET762 Carboxylic Acid: A Technical Overview for BRD4 Inhibition

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Compound of Interest

Compound Name: *(R)-I-BET762 carboxylic acid*

Cat. No.: B10800863

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Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are considered promising therapeutic targets in oncology and inflammatory diseases.^{[1][2]} BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as MYC.^{[3][4][5]} Inhibition of BRD4 has shown potential in suppressing cancer cell proliferation and survival.^{[6][7]}

I-BET762 (also known as Molibresib or GSK525762) is a potent, orally bioavailable small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).^{[8][9][10]} It has been investigated in clinical trials for various cancers, including NUT (nuclear protein in testis) midline carcinoma.^{[2][9]} **(R)-I-BET762 carboxylic acid** is the R-enantiomer of a carboxylic acid derivative of I-BET762. This derivative serves as a crucial warhead ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at targeted degradation of BET proteins, and it retains inhibitory activity against BRD4.^{[11][12][13]}

This technical guide provides an in-depth overview of **(R)-I-BET762 carboxylic acid** and its parent compound I-BET762 as BRD4 inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

BET inhibitors like I-BET762 function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[\[14\]](#) This action displaces BET proteins from chromatin, preventing the recruitment of transcriptional regulators like the positive transcription elongation factor b (P-TEFb) and RNA Polymerase II.[\[4\]](#) The result is a significant downregulation of genes regulated by super-enhancers, which are heavily reliant on BRD4 activity.[\[5\]](#) A primary consequence of this inhibition is the suppression of critical oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[\[7\]](#)[\[15\]](#)

Quantitative Data

The inhibitory activity of I-BET762 and its carboxylic acid derivative has been characterized through various biochemical and cellular assays.

Biochemical Activity

The following table summarizes the binding affinity and inhibitory concentration of I-BET762 and its carboxylic acid derivative against BET bromodomains.

Compound	Target	Assay Type	Value	Reference
I-BET762 (Molibresib)	BRD2, BRD3, BRD4	FRET	IC50: 32.5–42.5 nM	[14] [16]
BET Proteins	Cell-Free Assay	IC50: ~35 nM	[14]	
BRD2, BRD3, BRD4	Binding Affinity	Kd: 50.5–61.3 nM	[14] [17]	
I-BET762 Carboxylic Acid	BRD4	Inhibition Assay	pIC50: 5.1	[12] [13]
Peripheral Blood Mononuclear Cells (PBMC)		Inhibition Assay	pIC50: <4	[12]

Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 5.1 corresponds to an IC50 of approximately 7.94 μ M.

Cellular Activity

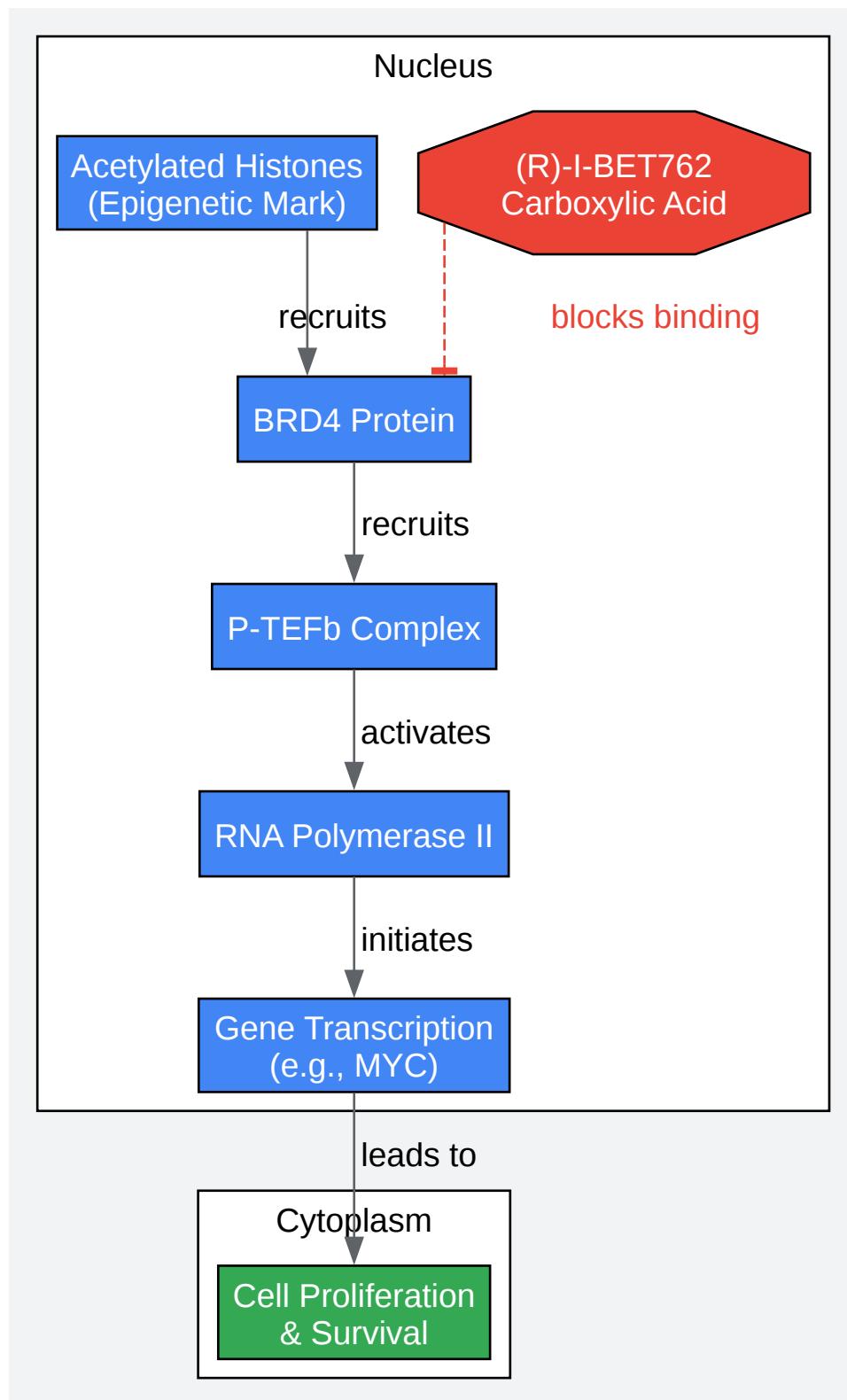
The functional consequences of BET inhibition in cellular models are highlighted below.

Compound	Cell Line	Assay	Effect	Value	Reference
I-BET762 (Molibresib)	MV4-11 (Leukemia)	c-Myc Downregulation	Protein Modulation	IC50: 329 nM	[7]
MV4-11 (Leukemia)	Antiproliferation	Cell Growth Inhibition		IC50: 26 nM	[7]
MOLM-13 (Leukemia)	Antiproliferation	Cell Growth Inhibition		IC50: 53 nM	[7]
Breast Cancer Cell Lines (various)	Antiproliferation	Cell Growth Inhibition		IC50: <1 μM	[7]

Signaling and Experimental Visualizations

BRD4 Signaling Pathway and Inhibition

BRD4 plays a central role in translating epigenetic marks into active gene transcription, particularly for genes controlling cell proliferation and survival. The diagram below illustrates this pathway and the mechanism of inhibition by I-BET762.

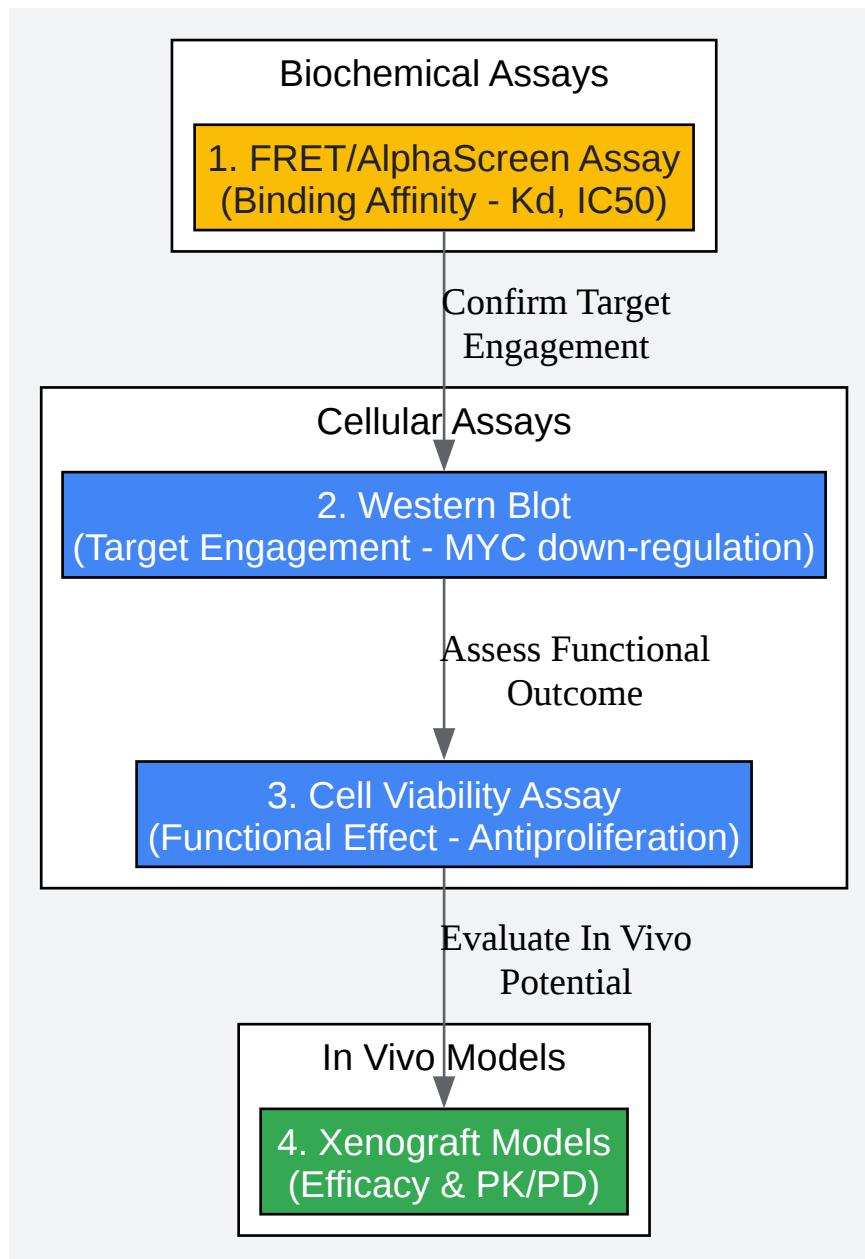


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BRD4-mediated gene transcription and its inhibition.

Experimental Workflow for Inhibitor Characterization

The evaluation of a BRD4 inhibitor typically follows a multi-step process, from initial biochemical screening to cellular and in vivo validation.



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Workflow for evaluating a BRD4 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and efficacy.

Fluorescence Resonance Energy Transfer (FRET) Assay for BET Binding

This biochemical assay measures the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

- Objective: To determine the IC₅₀ value of the inhibitor for the BRD4-histone interaction.
- Materials:
 - Recombinant BRD4 bromodomain protein (e.g., BRD4-BD1) fused to a donor fluorophore (e.g., Terbium Cryptate).
 - Biotinylated tetra-acetylated Histone H4 peptide.
 - Streptavidin-conjugated acceptor fluorophore (e.g., d2).
 - Assay buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS.[14]
 - Test compound (**(R)-I-BET762 carboxylic acid**) serially diluted in DMSO.
 - 384-well microplates.
- Procedure:
 - Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer.
 - Add the BRD4 protein (e.g., 50 nM final concentration) and the acetylated Histone H4 peptide (e.g., 200 nM final concentration) to the wells of the microplate.[14]
 - Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

- Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium.
- Add the streptavidin-d2 conjugate and incubate for another period (e.g., 60 minutes) to allow binding to the biotinylated peptide.
- Read the plate on a FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).
- Calculate the FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot for c-Myc Downregulation

This cell-based assay confirms target engagement by measuring the levels of a key downstream protein, c-Myc, following inhibitor treatment.

- Objective: To assess the ability of the inhibitor to reduce c-Myc protein levels in a cancer cell line.
- Materials:
 - BRD4-sensitive cancer cell line (e.g., MV4-11 acute myeloid leukemia cells).
 - Cell culture medium and supplements.
 - Test compound (**(R)-I-BET762 carboxylic acid**).
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
 - BCA protein assay kit.
 - SDS-PAGE gels, running buffer, and transfer buffer.
 - PVDF or nitrocellulose membranes.
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Primary antibodies: anti-c-Myc, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.

- Procedure:
 - Seed cells in multi-well plates and allow them to adhere or stabilize overnight.
 - Treat cells with increasing concentrations of the test compound for a defined period (e.g., 6-24 hours).
 - Harvest the cells, wash with cold PBS, and lyse them using lysis buffer on ice.
 - Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
 - Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and apply ECL substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Strip the membrane (if necessary) and re-probe for the loading control to ensure equal protein loading.
 - Quantify band intensity using densitometry software.

Pharmacokinetics of Parent Compound: I-BET762 (Molibresib)

Understanding the pharmacokinetics of the parent drug provides context for its metabolites. In a phase I clinical trial, orally administered molibresib showed rapid absorption, with the maximum plasma concentration (Cmax) occurring within 2 hours.[8][18] The terminal half-life was reported to be between 3 and 7 hours.[8][18] Molibresib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, producing two major active metabolites that are considered equipotent to the parent molecule.[8][19]

Conclusion

(R)-I-BET762 carboxylic acid, as a derivative of the potent pan-BET inhibitor I-BET762 (molibresib), is a valuable chemical tool for cancer research. It demonstrates direct inhibitory activity against BRD4 and serves as a critical component in the development of next-generation therapeutics like PROTACs. The data and protocols summarized herein provide a comprehensive technical foundation for researchers and drug development professionals working to target the BET family of proteins for therapeutic intervention. The ability to disrupt the BRD4-chromatin interaction and consequently suppress oncogenic transcription programs remains a highly promising strategy in modern oncology.

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